ACETYLTHIOCHOLINE PERCHLORATE

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

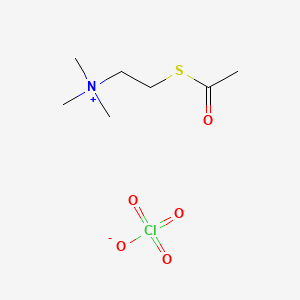

The synthesis of ACETYLTHIOCHOLINE PERCHLORATE typically involves the reaction of (2-acetylthio)ethyltrimethylammonium with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

(2−Acetylthio)ethyltrimethylammonium+HClO4→(2−Acetylthio)ethyltrimethylammoniumperchlorate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful handling of perchloric acid, which is a strong oxidizing agent, and the use of appropriate safety measures to prevent any hazardous incidents.

Análisis De Reacciones Químicas

Types of Reactions

ACETYLTHIOCHOLINE PERCHLORATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds.

Substitution: The acetylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or simpler amines.

Aplicaciones Científicas De Investigación

Biosensor Development

Amperometric Biosensors:

Acetylthiocholine perchlorate serves as a substrate for amperometric biosensors, particularly those designed to detect cholinesterase activity. These sensors utilize the enzymatic hydrolysis of ATChP to produce thiocholine, which can be detected electrochemically. Research indicates that the sensitivity of these biosensors can be enhanced by optimizing the operational conditions to minimize false signals and improve analytical performance .

Detection of Neurotoxic Insecticides:

Biosensors based on this compound have been developed for the rapid analysis of neurotoxic insecticides. The inhibition of acetylcholinesterase (AChE) by these compounds leads to a measurable decrease in current, allowing for the quantification of insecticide concentration in environmental samples .

Electrochemical Properties

Conductivity Studies:

The electrical conductivity of this compound solutions has been extensively studied in various solvents such as methanol and 2-propanol. These studies reveal how solvation and ion association affect conductivity, with findings indicating that the size of anions plays a critical role in determining the conductance behavior of ATChP solutions .

Thermodynamic Analysis:

Research has focused on the thermodynamics of ion association involving acetylthiocholine halides and perchlorate in different solvents. The Fuoss-Onsager equation has been applied to analyze the conductivity data, revealing insights into the ion-pairing dynamics and solvation effects in various solvent environments .

Case Studies

Case Study 1: Amperometric Detection of Arsenic

A study utilized an AChE-based biosensor employing acetylthiocholine as a substrate for detecting arsenic (As³⁺) in water samples. The sensor demonstrated a dynamic range from 2 to 500 μM As³⁺ with a limit of detection at 2.2 μM. This application highlights the potential for ATChP in environmental monitoring and toxicology .

Case Study 2: Conductivity in Mixed Solvents

Investigations into the conductivity of this compound in ethanol-water mixtures revealed that conductivity decreases with increasing ethanol concentration due to reduced dielectric constant. This behavior underscores the importance of solvent choice in electrochemical applications involving ATChP .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biosensor Development | Used as a substrate for AChE-based amperometric biosensors | Enhanced sensitivity through optimized conditions |

| Neurotoxic Insecticide Detection | Rapid analysis via inhibition-based detection methods | Effective for environmental monitoring |

| Electrical Conductivity Studies | Analyzed in various solvents to understand solvation and ion association dynamics | Conductivity influenced by anion size |

| Thermodynamic Analysis | Explored ion association using Fuoss-Onsager equation | Insights into ion-pairing behavior |

Mecanismo De Acción

The mechanism of action of ACETYLTHIOCHOLINE PERCHLORATE involves its interaction with cholinesterase enzymes. The compound acts as a substrate for these enzymes, leading to the formation of acetylthiocholine and subsequent hydrolysis to produce acetate and thiocholine. This process is crucial for studying enzyme kinetics and inhibition.

Comparación Con Compuestos Similares

Similar Compounds

Acetylcholine perchlorate: Similar in structure but with an acetyl group instead of an acetylthio group.

Butyrylthiocholine perchlorate: Contains a butyryl group instead of an acetyl group.

Propionylthiocholine perchlorate: Features a propionyl group in place of the acetyl group.

Uniqueness

ACETYLTHIOCHOLINE PERCHLORATE is unique due to its specific acetylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in enzymatic studies and potential therapeutic research.

Propiedades

IUPAC Name |

2-acetylsulfanylethyl(trimethyl)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOS.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCIPKVYABKZOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233195 | |

| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84255-37-8 | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetylthio)ethyltrimethylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.